Product packaging for Droperidol Impurity D(Cat. No.:CAS No. 466118-75-2)

Droperidol Impurity D

Cat. No.: B602280
CAS No.: 466118-75-2
M. Wt: 395.44
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Description

Droperidol Impurity D, specifically the free base form with CAS number 466118-75-2, is a recognized impurity of Droperidol, a known D2 dopamine receptor antagonist . This compound is chemically identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide and has a molecular formula of C22H22FN3O3 and a molecular weight of 395.43 g/mol . Its primary research application is as a high-purity reference standard in the pharmaceutical industry. It is essential for analytical method development (AMV), method validation, and Quality Control (QC) procedures, particularly in the context of Abbreviated New Drug Applications (ANDA) and commercial production to ensure the consistency, safety, and efficacy of the drug substance . As a well-characterized impurity, it aids researchers in monitoring and controlling the quality of Droperidol formulations. The product should be stored under refrigerated conditions at 2-8°C . This product is provided for laboratory research use and is strictly not meant for diagnostic, therapeutic, or personal use.

Properties

CAS No.

466118-75-2

Molecular Formula

C22H22FN3O3

Molecular Weight

395.44

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Droperidol Impurity D: a Detailed Profile

Chemical Identity and Physicochemical Properties

Droperidol (B1670952) Impurity D is chemically identified as an N-oxide derivative of Droperidol. chemicea.com It is a well-characterized compound used as a reference standard in pharmaceutical analysis. chemwhat.comvenkatasailifesciences.com

PropertyData
Chemical Name (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide chemicea.com
Synonym Droperidol N-Oxide chemicea.com
CAS Number 466118-75-2 chemwhat.com
Molecular Formula C₂₂H₂₂FN₃O₃ cymitquimica.compharmaffiliates.com
Molecular Weight 395.43 g/mol cymitquimica.compharmaffiliates.com
Physical Form White to Off-White Solid cymitquimica.com

A hydrochloride salt form of this impurity also exists, with CAS number 2724689-73-8. veeprho.compharmaffiliates.com

Formation and Synthesis

Droperidol Impurity D is primarily known as an oxidation product of the parent drug, Droperidol. Its formation involves the addition of an oxygen atom to the tertiary nitrogen within the tetrahydropyridine (B1245486) ring of the Droperidol molecule. mdpi.com This transformation results in the N-oxide structure.

This degradation can occur under conditions of oxidative stress. mdpi.com Research has shown that this compound is formed when Droperidol is subjected to autoxidation, a process that can be initiated by free radicals. mdpi.com Such conditions can potentially be encountered during the manufacturing process or upon storage of the drug substance or drug product, especially in the presence of oxygen. chemass.simdpi.com In one study assessing autoxidation methods, this compound was identified as a degradation product (DP-2) when solid Droperidol was exposed to an organic free-radical initiator (AIBN) and high oxygen pressures. mdpi.com

Analytical Characterization and Detection

The detection and quantification of this compound are critical for the quality control of Droperidol. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC) are the principal analytical techniques employed for this purpose. veeprho.comijpcbs.com

Pharmacopoeial methods, such as those described in the European Pharmacopoeia, outline specific liquid chromatography conditions for separating Droperidol from its related substances, including Impurity D. scribd.com In these methods, the impurity is identified by its relative retention time (RRT) compared to the principal peak of Droperidol. scribd.com For instance, one method specifies an RRT of approximately 1.2 for Impurity D relative to Droperidol. scribd.com

A specific UPLC (Ultra-Performance Liquid Chromatography) method developed to study the degradation of Droperidol provides detailed parameters for its detection, as summarized in the table below. mdpi.com

Analytical Method ParameterSpecification
Technique Reversed-Phase Liquid Chromatography (UPLC) mdpi.com
Column C18 UPLC BEH, 1.7 µm, 2.1 mm x 100 mm mdpi.com
Mobile Phase A: 10 mM Ammonium (B1175870) acetate (B1210297) (pH 5.05) B: Methanol (B129727) (MeOH) mdpi.com
Flow Rate 0.35 mL/min mdpi.com
Detection Wavelength 235 nm mdpi.com
Column Temperature 40 °C mdpi.com

This level of detailed analytical characterization is vital for establishing impurity limits and ensuring that each batch of the drug meets regulatory standards for purity. pharmaffiliates.com

Elucidation of Droperidol Impurity D Origin and Formation Pathways

Oxidative Degradation Mechanisms Leading to N-Oxide Formation

The primary route to the formation of Droperidol (B1670952) Impurity D is through oxidative degradation. This can occur via several mechanisms, including autoxidation, influence of radical initiators, and the impact of environmental stressors.

Autoxidation, a spontaneous oxidation that occurs in the presence of atmospheric oxygen, is a significant pathway for the formation of Droperidol Impurity D in solid-state formulations. mdpi.com This process is often a free-radical chain reaction. The initiation of this reaction can be triggered by trace impurities such as transition metals or peroxides present in excipients. nih.gov Once initiated, the reaction can proceed, leading to the gradual conversion of droperidol to its N-oxide. The rate and extent of autoxidation in solid-state formulations are influenced by factors such as the crystalline structure of droperidol, particle size, and the presence of excipients that may either promote or inhibit the oxidative process.

Radical initiators are chemical species that can trigger free-radical chain reactions, thereby accelerating the oxidative degradation of droperidol. wikipedia.org Compounds like 2,2'-azobisisobutyronitrile (AIBN) are commonly used in studies to simulate and accelerate autoxidation. nih.gov When heated, AIBN decomposes to form carbon-centered radicals. nih.gov These radicals can then react with droperidol, initiating a chain reaction that leads to the formation of Droperidol N-Oxide. nih.gov Studies have shown that the presence of such radical initiators significantly increases the rate of droperidol degradation to Impurity D, highlighting the sensitivity of the drug to radical-induced oxidation. nih.gov

The table below summarizes the effect of a radical initiator on the degradation of droperidol in a solid-state study.

ConditionStressorTemperature (°C)Duration (h)Droperidol Degradation (%)
ControlNone100480.16 ± 0.01
Pressurized OxygenOxygen (700 kPa)100481.56 ± 0.03
Radical Initiator + Pressurized OxygenPre-milled PVP K-60 + Oxygen (700 kPa)10048~4.5

This table is generated based on data reported in a study on solid-state accelerated autoxidation of droperidol.

Environmental factors play a crucial role in the stability of droperidol and the formation of Impurity D.

Heat: Elevated temperatures can significantly accelerate the rate of oxidative degradation. Thermal stress provides the activation energy required for the initiation and propagation of oxidative chain reactions. Studies have demonstrated a direct correlation between increased temperature and a higher rate of droperidol degradation. mdpi.com

Moisture: The presence of moisture can also influence the stability of droperidol in solid-state formulations. While hydrolysis of droperidol leads to different degradation products, moisture can act as a plasticizer, increasing molecular mobility within the solid and potentially facilitating oxidative reactions. High humidity environments can accelerate the degradation of moisture-sensitive drugs. nih.gov

Forced Degradation Studies for Impurity D Generation and Characterization

Forced degradation, or stress testing, is an essential component of pharmaceutical development. ajpsonline.compharmaguideline.comnih.gov It involves subjecting the drug substance to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and establishing degradation pathways. ajpsonline.compharmaguideline.comnih.gov

Forced degradation studies of droperidol under hydrolytic conditions (acidic and basic) have been conducted. However, the primary degradation products observed under these conditions are typically not the N-oxide. For instance, in acidic solutions, droperidol has been shown to decompose into other products. researchgate.net This suggests that while droperidol is susceptible to hydrolysis, this pathway is not the primary route for the formation of this compound.

Peroxidative stress conditions, typically induced by agents like hydrogen peroxide (H₂O₂), are highly effective in generating this compound. nih.gov Hydrogen peroxide is a strong oxidizing agent that can directly oxidize the tertiary amine of droperidol to its corresponding N-oxide. nih.gov Forced degradation studies utilizing hydrogen peroxide have consistently shown the formation of Droperidol N-Oxide as a major degradation product. researchgate.net These studies are crucial for the unequivocal identification and characterization of this impurity.

The following table presents illustrative data from a forced degradation study of droperidol under oxidative stress.

Stress ConditionReagentConcentrationTemperatureDurationThis compound Formation (%)
OxidativeHydrogen Peroxide3%Room Temperature24 hSignificant formation observed
OxidativeHydrogen Peroxide30%60 °C8 hSubstantial formation observed

This table is a representation of typical results from forced degradation studies and is for illustrative purposes.

Correlation of Impurity D Formation with Drug Product Stability Studies

The formation of this compound, chemically identified as Droperidol N-Oxide, is a critical parameter monitored during the stability testing of droperidol drug products. Stability studies are designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. The emergence of degradation products like Impurity D can impact the safety and efficacy of the final pharmaceutical product.

Forced degradation studies, which involve exposing the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in elucidating the formation pathways of potential impurities. These studies help in developing and validating stability-indicating analytical methods capable of separating and quantifying degradation products from the active pharmaceutical ingredient (API) and other impurities.

Research findings indicate that this compound is primarily formed under oxidative stress conditions. One study described a specific high-performance liquid chromatographic (HPLC) method for determining droperidol in the presence of its degradation products. The degradation was carried out under various stress conditions, including exposure to hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Notably, the formation of an N-oxide degradation product was reported when droperidol was subjected to stress with hydrogen peroxide, a strong oxidizing agent. researchgate.net This suggests that the presence of oxidizing agents or conditions that promote oxidation can lead to the conversion of the tertiary amine in the piperidine (B6355638) ring of droperidol to its corresponding N-oxide, which is this compound.

Another study focused on accelerating the autoxidation of crystalline droperidol to predict its real-time stability in the solid state. mdpi.com This research is particularly relevant for solid dosage forms of droperidol. The study explored the use of a free-radical initiator to induce autoxidation. The results highlighted that the presence of oxygen, especially at higher pressures and temperatures, significantly accelerates the degradation of droperidol. mdpi.com This underscores the importance of packaging and storage conditions in preventing the formation of oxidative degradation products like Impurity D.

While specific quantitative data from long-term stability studies of commercial droperidol products are often proprietary, the principles of forced degradation studies allow for the creation of representative data to illustrate the correlation between storage conditions and the formation of Impurity D. The following tables present hypothetical yet scientifically plausible data derived from such studies.

Table 1: Formation of this compound under Forced Oxidative Stress

This interactive table illustrates the percentage of this compound detected in a droperidol solution when subjected to varying concentrations of hydrogen peroxide at room temperature for 24 hours.

Concentration of H₂O₂ (%)Droperidol Assay (%)This compound (%)Total Degradation Products (%)
0 (Control)99.8< 0.050.2
198.50.81.5
396.22.53.8
593.14.76.9

Table 2: Impact of Temperature on the Formation of this compound in a Solid Dosage Form at 6 Months

This interactive table shows the potential increase in this compound in a solid droperidol formulation stored at different temperatures and constant humidity (75% RH) over a six-month period.

Storage Temperature (°C)Initial Impurity D (%)Impurity D at 6 Months (%)
250.080.15
300.080.28
400.080.55

These tables demonstrate a clear correlation between the stringency of the storage and stress conditions and the rate of formation of this compound. The development of robust, stability-indicating analytical methods is crucial for accurately monitoring the levels of this and other impurities throughout the shelf-life of the drug product, ensuring its quality, safety, and efficacy.

Advanced Analytical Methodologies for Detection and Quantification of Droperidol Impurity D

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Droperidol (B1670952) Impurity D from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step for the accurate quantification of Droperidol Impurity D. A study detailing an optimized HPLC method for resolving droperidol and its degradation products, including the N-oxide impurity (Impurity D), utilized an amide-functionalized bonded phase column (LC-ABZ+ Plus). researchgate.net The mobile phase consisted of a simple mixture of methanol (B129727) and 0.05 M monobasic sodium phosphate (B84403) at a pH of 4.5 (40:60, v/v). researchgate.net This method successfully resolved eight related compounds from the parent drug. researchgate.net

Another reversed-phase HPLC (RP-HPLC) method was established for the determination of droperidol and its related substances in injection formulations. ingentaconnect.com This method employed a Diamonsil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase composed of water, acetonitrile, and triethylamine (B128534) (70:30:0.9), with the pH adjusted to 5.9 using acetic acid. ingentaconnect.com The detection was carried out at a wavelength of 275 nm. ingentaconnect.com

The United States Pharmacopeia (USP) provides a method for analyzing droperidol injection which can be adapted for impurity profiling. drugfuture.com This method uses a mobile phase of methanol, water, and a borate (B1201080) buffer (700:280:20). drugfuture.com

ParameterMethod 1 researchgate.netMethod 2 ingentaconnect.comMethod 3 (USP) drugfuture.com
Column LC-ABZ+ Plus (amide functionalized)Diamonsil C18 (150 mm × 4.6 mm, 5 µm)Not specified in abstract
Mobile Phase Methanol:0.05M NaH₂PO₄ (pH 4.5) (40:60, v/v)Water:Acetonitrile:Triethylamine (70:30:0.9), pH 5.9 with acetic acidMethanol:Water:Borate buffer (700:280:20)
Flow Rate Not specified in abstract1.0 mL/minNot specified in abstract
Detection Not specified in abstract275 nmNot specified in abstract
Column Temp. Not specified in abstract35 °CNot specified in abstract

Ultra-High-Performance Liquid Chromatography (UPLC) Applications

While specific UPLC methods for this compound are not extensively detailed in the provided search results, the principles of UPLC offer significant advantages over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures. This results in faster analysis times, improved resolution, and increased sensitivity, all of which are highly beneficial for impurity profiling where trace-level detection is often required. The increased polarity of this compound (the N-oxide) suggests that Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC/UPLC, could be a suitable technique for its separation.

Method Optimization for Resolution and Sensitivity

Optimizing chromatographic methods is crucial to ensure the reliable separation and sensitive detection of this compound. Key parameters that are often adjusted include the mobile phase composition, pH, column chemistry, and temperature.

For impurities with varying polarities, such as those of droperidol, adjusting the mobile phase composition is a common strategy to achieve better resolution. The increased polarity of the N-oxide (Impurity D) may necessitate specific mobile phase conditions to ensure it is well-retained and separated from the less polar parent drug and other impurities. In some cases, gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to enhance the resolution of complex mixtures of impurities.

The choice of detector and its settings also plays a vital role in sensitivity. While UV detection is common, its wavelength should be optimized to ensure maximum absorbance for the impurity of interest. For instance, one method used a detection wavelength of 275 nm, while another used 245 nm. ingentaconnect.comscribd.com For trace-level quantification, more sensitive detectors or techniques may be required.

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and definitive confirmation of impurities like this compound.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful tool for determining the molecular weight of an impurity and providing information about its chemical structure. When coupled with a chromatographic system (LC-MS), it allows for the mass analysis of each separated compound. For this compound, which has a molecular formula of C₂₂H₂₂FN₃O₃, the expected molecular weight is 395.43 g/mol . pharmaffiliates.com MS analysis would aim to detect the molecular ion [M+H]⁺ at m/z 396.43, confirming the presence of a compound with this molecular weight. Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule apart and analyzing the resulting fragment ions, which can help to confirm the position of the N-oxide.

Infrared (IR) Spectroscopy for Functional Group Analysis (Implied for characterization)

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, making it a valuable tool for the structural characterization of this compound. nih.gov The impurity, identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, possesses several characteristic functional groups that give rise to distinct absorption bands in the IR spectrum. cymitquimica.comlgcstandards.comveeprho.com

By analyzing the IR spectrum, a direct comparison can be made with the parent Droperidol molecule to confirm the presence of key structural motifs and identify unique features of the impurity, such as the N-oxide group. The principal vibrational bands expected for this compound are detailed below.

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)
Benzimidazolone N-HN-H Stretch~3423 researchgate.net
Aromatic C-HC-H Stretch>3000
Ketone C=OC=O Stretch~1675
Benzimidazolone C=OAmide I band (C=O Stretch)~1700
Aromatic C=CC=C Stretch1610 - 1485 cdnsciencepub.com
Pyridinium RingRing Vibrations1635 - 1485 cdnsciencepub.comresearchgate.net
Benzimidazole C=NC=N Stretch~1475 researchgate.net
Aromatic C-FC-F Stretch~1220
N-OxideN-O Stretch~970 - 950
This table presents representative data for functional group analysis.

The presence of the N-H stretch from the benzimidazolone ring, the sharp carbonyl (C=O) peak from the butyrophenone (B1668137) chain, and vibrations associated with the aromatic and pyridinium-like structures are all key identifiers. researchgate.netcdnsciencepub.comnycu.edu.twnih.gov The definitive feature distinguishing Impurity D is the N-oxide vibration, which provides clear spectroscopic evidence for its unique structure compared to Droperidol.

Validation of Analytical Methods for this compound Quantification

The quantification of this compound is typically performed using a stability-indicating reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method. chromatographyonline.com To ensure that this method is suitable for its intended purpose—accurately and reliably measuring the impurity at low levels—it must undergo a rigorous validation process. This process evaluates several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. ich.org

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. europa.euich.org

To demonstrate specificity for this compound, the method must show clear separation between the impurity peak and the main Droperidol peak. This is typically confirmed by co-injecting a solution containing both Droperidol and a known standard of Impurity D. Furthermore, forced degradation studies are performed on the drug substance. Samples are exposed to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. chromatographyonline.com The analytical method is then used to analyze these stressed samples. Specificity is established if the Impurity D peak is shown to be pure and is well-resolved from all other peaks that appear, demonstrating that its quantification is not affected by potential degradants. europa.eu Peak purity analysis using a Photodiode Array (PDA) detector is often employed to confirm that the chromatographic peak for Impurity D is spectrally homogeneous. sepscience.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method.

LOD : The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de

LOQ : The lowest concentration of the analyte that can be quantified with suitable accuracy and precision. loesungsfabrik.de

These limits are crucial for impurity analysis, as impurities are present at very low concentrations. They are commonly determined based on the signal-to-noise (S/N) ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.comloesungsfabrik.de For the S/N method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. oup.com

ParameterMethodTypical Value (µg/mL)Typical Value (% of a 1 mg/mL Test Concentration)
LOD Signal-to-Noise Ratio (S/N) ≈ 3:10.050.005%
LOQ Signal-to-Noise Ratio (S/N) ≈ 10:10.150.015%
This table presents illustrative data for a typical HPLC method.

The determined LOQ must be at or below the reporting threshold for the impurity as specified by regulatory requirements.

Linearity, Accuracy, Precision, and Robustness Evaluation

These parameters collectively ensure that the method provides results that are reliable, reproducible, and accurate for the routine analysis of this compound.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. scispace.com Linearity is typically evaluated by analyzing a minimum of five concentrations of Impurity D, ranging from the LOQ to 120% or 150% of the specification limit. chromatographyonline.comwaters.com The results are plotted as concentration versus peak area, and a linear regression analysis is performed.

Concentration (µg/mL)Peak Area (mAU*s)
0.15 (LOQ)12.5
0.7561.2
1.50121.5
2.25182.1
3.00243.0
Correlation Coefficient (r²) 0.9995
This table shows representative data demonstrating method linearity.

Accuracy: This refers to the closeness of the test results to the true value. It is assessed by spiking the drug product matrix with known amounts of Impurity D at different concentration levels (e.g., three levels, with three replicates each, covering the specified range). chromatographyonline.com The percentage of recovery is then calculated.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
LOQ0.150.1493.3
100%1.501.52101.3
150%2.252.2198.2
This table contains illustrative data for an accuracy study.

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and instrument. This is typically done by performing six replicate analyses of a sample spiked at the target concentration.

Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment. ich.org

Precision LevelParameterAcceptance Criterion
Repeatability% RSD for 6 replicates≤ 5.0%
Intermediate Precision% RSD for 6 replicates (different day/analyst)≤ 10.0%
This table outlines typical precision requirements.

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for normal usage. ijpcbs.com Parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are intentionally varied. The resolution between Droperidol and Impurity D and the peak tailing factor are monitored to ensure they remain within acceptable limits. pensoft.net

System Suitability Testing for Routine Analysis

System Suitability Testing (SST) is an integral part of any analytical procedure. It is performed before and during sample analysis to verify that the chromatographic system is adequate for the intended analysis. ich.org A standard solution containing Droperidol and Impurity D is injected, and key parameters are checked against predefined acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Ensures peak symmetryT ≤ 2.0 scispace.com
Theoretical Plates (N) Measures column efficiencyN > 2000 scispace.com
Resolution (Rs) Confirms separation between adjacent peaksRs > 2.0 (between Impurity D and nearest peak) scispace.com
% RSD of Peak Area Checks injection precision≤ 5.0% for 5 replicate injections
This table provides common system suitability parameters and their acceptance criteria.

Passing all SST criteria confirms that the HPLC system is performing correctly and is ready for the analysis of test samples for this compound.

Impurity Profiling and Control Strategies for Droperidol and Its Degradants

Comprehensive Impurity Profiling Approaches for Pharmaceutical Substances

Impurity profiling is the identification and quantification of all potential and actual impurities present in a pharmaceutical substance. For Droperidol (B1670952), this involves the characterization of process-related impurities, which may form during synthesis, and degradation products that can arise during storage and handling. veeprho.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the acceptable levels of impurities in drug formulations. veeprho.com

A variety of analytical techniques are employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose due to its high resolution, sensitivity, and adaptability. ijpcbs.comresearchgate.net Specific HPLC methods have been developed for the determination of Droperidol in the presence of its degradation products. researchgate.net One such method utilizes an amide-functionalized bonded phase column and a mobile phase of methanol-sodium phosphate (B84403) monobasic buffer, which successfully resolved eight degradation compounds from the parent drug. researchgate.netnih.gov Another approach involves a reversed-phase HPLC method with a C18 column and a mobile phase of methanol (B129727) and water, which has been validated for determining Droperidol in various matrices. researchgate.net The development of rapid ultra-performance liquid chromatography (UPLC) methods has also been explored for the analysis of related butyrophenones and their process impurities, demonstrating the continuous advancement in analytical techniques for impurity detection. oup.commedsafe.govt.nz

Forced degradation studies are an integral part of impurity profiling, helping to identify likely degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netmdpi.com These studies provide valuable insights into the degradation pathways of the drug substance and help in the development of stability-indicating analytical methods. mdpi.com In the case of Droperidol, studies have shown its susceptibility to degradation under oxidative and basic conditions. researchgate.net The identification of these degradation products, including Droperidol Impurity D, is crucial for establishing appropriate control strategies. mdpi.com

The following table summarizes analytical methods used for the impurity profiling of Droperidol:

Analytical TechniqueColumn/Stationary PhaseMobile PhaseDetection MethodApplicationReference
HPLCAmide-functionalized bonded phase (LC-ABZ(+) Plus)Methanol-sodium phosphate monobasic (0.05 M, pH 4.5) (40:60, v/v)Not SpecifiedDetermination of Droperidol in the presence of its degradation products. researchgate.net
HPLCC18 (100mm x 3mm i.d.)Methanol–water, 30:70 (v/v), pH 3.5Fluorimetric detection (excitation at 283nm, emission at 324nm)Determination of Droperidol in pharmaceutical tablets, human serum, and human milk. researchgate.net
RP-HPLCSpherisorb Nitrile, 5 microns, S5CN 250 mm x 4.6 mmPhosphate buffer (0.05 M, pH 2.4), acetonitrile, and ethanol (B145695) (65:20:15, v/v/v)UV detection at 200 nmDetermination of Droperidol concentrations in plasma. nih.gov
UPLCHypersil Zorbax eXtra Densely Bonded C18 (30 × 4.6 mm, 1.8 µm)Gradient of 0.06 M ammonium (B1175870) acetate (B1210297) and methanolDiode-array detection at 280 nmDetermination of a related compound, domperidone, in the presence of its process impurities and Droperidol. oup.commedsafe.govt.nz

Development and Utilization of Reference Standards for this compound

Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, purity, and strength of a drug substance and its impurities. They are indispensable tools in pharmaceutical quality control.

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for active pharmaceutical ingredients and their specified impurities. sigmaaldrich.comsigmaaldrich.com this compound is listed as a pharmacopoeial impurity in the EP. mdpi.com Both the EP and USP offer a reference standard for Droperidol itself. sigmaaldrich.comsigmaaldrich.comusp.orgedqm.eu

These reference standards play a critical role in several key areas:

Identification: The reference standard for this compound allows for the unambiguous identification of this impurity in the drug substance or product using chromatographic techniques. By comparing the retention time of a peak in the sample chromatogram to that of the reference standard, analysts can confirm its identity.

Method Validation: Reference standards are essential for the validation of analytical methods. aquigenbio.comaxios-research.comsynzeal.com They are used to demonstrate the specificity, linearity, accuracy, and precision of the method for quantifying the impurity.

Quality Control: In routine quality control testing, the reference standard is used to quantify the amount of this compound present in a batch of the drug. This ensures that the level of the impurity does not exceed the limit specified in the pharmacopoeial monograph or the product specification.

Regulatory Compliance: The use of pharmacopoeial reference standards demonstrates compliance with regulatory requirements for the control of impurities. It ensures that the analytical results are accurate and reliable, which is a cornerstone of drug quality assessment.

The availability of a well-characterized reference standard for this compound is, therefore, fundamental to the implementation of effective control strategies and to safeguarding the quality and safety of Droperidol-containing medicines. aquigenbio.comsmolecule.com

Certification and Traceability of Impurity Reference Materials

The reliability of impurity profiling and the assurance of drug quality are fundamentally dependent on the quality of the reference materials used for analytical purposes. For Droperidol and its impurities, such as this compound, the certification and traceability of these reference standards are governed by stringent international standards and pharmacopeial requirements. These processes ensure the accuracy, consistency, and comparability of analytical results across different laboratories and manufacturing sites.

Reference materials for Droperidol and its impurities are often supplied with detailed characterization data that complies with regulatory guidelines. chemwhat.comsynzeal.com This documentation is critical for their use in analytical method development, method validation (AMV), and quality control (QC) applications during the submission of an Abbreviated New Drug Application (ANDA) or for commercial production. chemwhat.comaquigenbio.com

A key aspect of the quality assurance for these reference standards is their production and certification under internationally recognized quality management systems. Many suppliers of pharmaceutical reference standards, including those for Droperidol impurities, operate under accreditations such as ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com ISO 17034 specifies the general requirements for the competence of reference material producers, while ISO/IEC 17025 outlines the general requirements for the competence of testing and calibration laboratories. lgcstandards.comsigmaaldrich.comlgcstandards.com Adherence to these standards ensures that the reference materials are of high quality and come with a comprehensive Certificate of Analysis (CoA). lgcstandards.comsimsonpharma.com

The Certificate of Analysis is a critical document that accompanies the reference standard. It provides essential information regarding the identity, purity, and assigned value of the standard, along with details of the analytical methods used for its characterization. For this compound, the CoA would typically include its chemical name, "(1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide," also known as Droperidol N-Oxide, its CAS number, molecular formula, and molecular weight. chemwhat.comsynzeal.commolcan.com

Furthermore, the traceability of these reference standards to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is often a requirement. chemwhat.comaxios-research.comaquigenbio.com Some suppliers offer secondary standards that are qualified as Certified Reference Materials (CRMs) and provide multi-traceability to USP, EP, and British Pharmacopoeia (BP) primary standards where available. sigmaaldrich.com This traceability ensures that the analytical results obtained using these standards are consistent with the requirements of the respective pharmacopeias.

The European Pharmacopoeia (EP) lists specific impurities for Droperidol, including this compound. chemwhat.comlgcstandards.comveeprho.com Reference standards for these impurities are available and are intended for use in laboratory tests as prescribed by the EP. sigmaaldrich.com These standards are provided as delivered and specified by the issuing pharmacopoeia, and all supporting information, including the Safety Data Sheet (SDS), is developed and issued under their authority. sigmaaldrich.com

The table below provides a summary of the key information for this compound and its related reference materials.

Identifier Information Source
Chemical Name (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide chemwhat.comsynzeal.com
Synonym Droperidol N-Oxide chemwhat.comsynzeal.commolcan.com
CAS Number 466118-75-2 chemwhat.comsynzeal.commolcan.comveeprho.comveeprho.com
Molecular Formula C22H22FN3O3 chemwhat.comsynzeal.commolcan.comveeprho.com
Molecular Weight 395.43 g/mol veeprho.com
HCl Salt CAS Number 2724689-73-8 lgcstandards.comveeprho.com
HCl Salt Molecular Formula C22H22FN3O3.HCl lgcstandards.comveeprho.com
HCl Salt Molecular Weight 431.89 g/mol lgcstandards.comveeprho.com
Pharmacopeial Listing European Pharmacopoeia (EP) chemwhat.comlgcstandards.com

Regulatory and Quality Assurance Framework for Pharmaceutical Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) has developed a set of globally recognized guidelines that provide a framework for the control of impurities in new drug substances and products. jpionline.orgeuropa.eu These guidelines are pivotal for pharmaceutical manufacturers and are adopted by regulatory authorities in Europe, Japan, and the United States.

The primary guideline for impurities in new drug substances is ICH Q3A(R2). europa.euich.org It classifies impurities into three main categories:

Organic impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products). ich.org

Inorganic impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. ich.org

Residual solvents: These are organic or inorganic liquids used during the manufacturing process. ich.org

ICH Q3A(R2) establishes thresholds for the reporting, identification, and qualification of impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug. ich.org

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data derived from ICH Q3A(R2) Guideline. ich.org

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety and clinical studies, or if it is a significant metabolite in animal or human studies. ich.orgregulations.gov If an impurity level exceeds the qualification threshold, further studies may be required. ich.org

Complementary to ICH Q3A are other guidelines such as ICH Q3B(R2), which addresses impurities in new drug products, and ICH M7, which provides guidance on the assessment and control of DNA reactive (mutagenic) impurities. europa.euich.org

European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Monographs for Droperidol (B1670952) Impurities

Pharmacopoeias provide legally enforceable quality standards for medicinal products. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) contain specific monographs for Droperidol that outline the requirements for its quality, including limits on impurities. pharmacompass.com

The European Pharmacopoeia (EP) monograph for Droperidol (1010) provides detailed information on its specified impurities. scribd.comedqm.eu These are impurities that are individually listed and limited in the specification. For Droperidol, the EP monograph lists several specified impurities, including Impurity D. scribd.com

EP Specified Impurity Chemical Name
Impurity A1-(1,2,3,6-Tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one
Impurity B1-[1-[4-(4-Fluorophenyl)-4-hydroxybutyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one
Impurity C1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-1,3-dihydro-2H-benzimidazol-1-yl)pyridinium
Impurity D (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-1,3-dihydro-2H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide
Impurity E1,1'-[4-(4-Fluorophenyl)-4-oxobutane-1,1-diyl]bis(1,2,3,6-tetrahydropyridin-4-yl)bis(1,3-dihydro-2H-benzimidazol-2-one)
Data sourced from European Pharmacopoeia and chemical suppliers. scribd.compharmaffiliates.comalfa-chemistry.comclearsynth.comsynzeal.com

The EP monograph specifies a liquid chromatography method for testing related substances and sets limits for each specified impurity and for any unspecified impurities. scribd.com

Quality Control and Release Testing Methodologies

A robust quality control (QC) system is essential to ensure that each batch of a pharmaceutical product consistently meets its quality standards, including impurity limits. nutrasource.ca This involves a comprehensive program of testing raw materials, in-process materials, the API, and the final drug product. sgs.compharmtech.com

The development and validation of analytical methods are central to quality control. intertek.com These methods must be sensitive, specific, and robust enough to detect and quantify impurities at the required levels. pharmtech.com For organic impurities like Droperidol Impurity D, high-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and identification. sgs.comthermofisher.com

Key Methodologies in Quality Control and Release Testing:

Chromatographic Techniques: HPLC and Gas Chromatography (GC) are workhorse methods for separating and quantifying impurities. sgs.com The EP monograph for Droperidol specifies an HPLC method for purity testing. scribd.com

Spectroscopic Techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are used for the structural elucidation and identification of unknown impurities. sgs.comintertek.com

Compendial Methods: Adherence to analytical procedures outlined in pharmacopoeias (e.g., USP, EP) is required for release testing. sgs.com

Stability Testing: ICH stability testing programs are conducted to monitor the impurity profile of a drug substance and product over time, helping to identify degradation products and establish appropriate shelf-life and storage conditions. intertek.com

Batch Release Testing: Every commercial batch of a drug product must be tested against its approved specifications, including tests for assay, content uniformity, dissolution, and impurities, before it can be released to the market. intertek.com

These rigorous testing methodologies ensure that impurities such as this compound are effectively controlled within safe and acceptable limits throughout the product's lifecycle.

Advanced Research Directions and Future Perspectives

In Silico Prediction of Degradation Pathways and Impurity Formation

The use of computational tools to forecast the degradation of pharmaceutical compounds is a rapidly advancing field. researchgate.netspringernature.com In silico models offer a proactive approach to impurity management by predicting potential degradation products, including Droperidol (B1670952) Impurity D, before they are detected in laboratory studies. researchgate.netraps.org These predictive methods are becoming increasingly crucial for flagging potentially reactive metabolites. ljmu.ac.uk

Software platforms like Zeneth utilize a knowledge base of chemical transformation rules to predict degradation pathways. researchgate.netspringernature.com This allows researchers to anticipate the formation of impurities under various stress conditions, such as exposure to acid, base, or peroxide. researchgate.net For Droperidol, which is known to be sensitive to light, air, and heat, these predictive capabilities are invaluable. nih.gov A study on Droperidol's autoxidation identified Droperidol Impurity D (referred to as DP-2), an N-oxide, as a degradation product. nih.gov This aligns with the understanding that autoxidation is a major degradation route for many pharmaceuticals. nih.govmdpi.com

The accuracy of these in silico predictions is continually improving. One study demonstrated a 40% increase in the sensitivity of prediction software over an eight-year period, highlighting the ongoing refinement of these tools. researchgate.netfigshare.com By integrating data from forced degradation studies with in silico predictions, a more comprehensive impurity profile can be developed early in the drug development process. researchgate.netnih.gov This proactive identification of potential impurities allows for the timely development of analytical methods and control strategies. raps.org

Table 1: In Silico Degradation Prediction for this compound

CategoryDescription
Prediction Software Utilizes knowledge-based systems (e.g., Zeneth) to forecast chemical degradation. researchgate.netspringernature.com
Predicted Transformation Formation of an N-oxide at the tertiary nitrogen atom in the piperidine (B6355638) ring of Droperidol. nih.gov
Triggering Factors Autoxidation, exposure to oxidative stress. nih.gov
Benefit Early identification of potential impurities, facilitating proactive development of control strategies. raps.org

Continuous Manufacturing and Real-time Impurity Monitoring Innovations

Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry. usp.org This innovative approach offers numerous advantages, including enhanced product quality, reduced manufacturing footprint, and improved efficiency. biopharminternational.comcontractpharma.com A key enabler of CM is the implementation of Process Analytical Technology (PAT), which allows for real-time monitoring of critical quality attributes (CQAs), including impurities. fda.govshionogi-ph.co.jp

Real-time monitoring systems, often integrating sensors and mathematical models, provide instantaneous data on product quality and impurity levels. acib.at This allows for immediate process adjustments to prevent the formation of out-of-specification materials. contractpharma.com For instance, in-line spectroscopic and chromatographic techniques can monitor the progress of chemical reactions and detect the emergence of impurities as they form. fda.govamericanpharmaceuticalreview.com This is a significant improvement over traditional off-line testing, which can introduce delays in quality assessment. acib.at

The adoption of CM and real-time monitoring can lead to a reduction in impurity levels by providing tighter control over process parameters like temperature and pH. contractpharma.com This enhanced control minimizes side reactions that are more common in large batch reactors. contractpharma.com While the implementation of these advanced manufacturing and monitoring systems requires significant investment and expertise, the long-term benefits in terms of quality assurance and efficiency are substantial. usp.orgnih.gov

Table 2: Innovations in Impurity Monitoring

TechnologyApplication in Continuous ManufacturingBenefit for Impurity Control
Process Analytical Technology (PAT) Enables real-time monitoring of Critical Quality Attributes (CQAs). fda.govshionogi-ph.co.jpFacilitates immediate detection and control of impurity formation. fda.gov
In-line Spectroscopy (e.g., Raman, UV-Vis) Monitors chemical reactions and concentrations in real-time. fda.govamericanpharmaceuticalreview.comProvides instantaneous data on impurity levels, allowing for process adjustments. acib.at
Mass Spectrometry (MS) Considered a top choice for residual impurity detection and characterization. biopharminternational.comOffers high sensitivity and specificity for identifying and quantifying impurities.
Automated Process Control Utilizes feedback and feedforward loops based on real-time data to maintain process stability. fda.govMinimizes process variability and the potential for impurity generation. contractpharma.com

Polymorphism and Solvate Impact on Impurity Generation (Connecting to Droperidol API studies)

The solid-state properties of an active pharmaceutical ingredient (API), such as polymorphism and the formation of solvates, can significantly influence its chemical stability and, consequently, the generation of impurities. researchgate.net Droperidol has been shown to form multiple polymorphs and at least eleven different solvates. researchgate.net These different solid forms can exhibit varying physical and chemical properties, including stability. researchgate.net

Research into the solid-state chemistry of Droperidol has revealed that the formation of solvates is often driven by the molecule's inability to pack efficiently in a crystal lattice. researchgate.net The inclusion of solvent molecules can stabilize the crystal structure. researchgate.net However, the nature of the included solvent and its interaction with the API can also impact degradation pathways. researchgate.net For example, the presence of certain solvents might facilitate specific degradation reactions, leading to the formation of impurities like this compound.

Understanding the relationship between different solid forms and impurity generation is critical for developing a robust control strategy. edqm.eu Studies have been conducted to compare the stability of various Droperidol solvates, using techniques like thermal analysis and solvent sorption-desorption isotherms. researchgate.net This knowledge allows for the selection of the most stable solid form for the drug product and the implementation of controls to prevent polymorphic or solvate transformations during manufacturing and storage, which could otherwise lead to an altered impurity profile. researchgate.net

Impurity Fate and Transformation Studies in Drug Product Lifecycle

Understanding the fate and transformation of impurities throughout the entire lifecycle of a drug product is a fundamental aspect of modern pharmaceutical development and regulation. raps.orgeuropa.eu This involves not only identifying the impurities present in the final drug substance but also tracking their potential to be carried over or transformed during the manufacturing of the drug product and throughout its shelf life. nih.gov

For this compound, this means investigating its potential to form during the synthesis of the Droperidol API, its stability during the formulation of the final drug product, and its potential to increase in concentration during storage. veeprho.com Forced degradation studies, where the drug substance is subjected to harsh conditions, are instrumental in this process, as they help to identify the likely degradation products that may appear under normal storage conditions. nih.govmdpi.com A specific liquid chromatography method has been developed to separate Droperidol from its degradation products, which is essential for these stability studies. researchgate.net

The information gathered from these studies is crucial for establishing appropriate specifications for impurities in both the drug substance and the final drug product. nih.gov Regulatory bodies require a thorough understanding of the origin and fate of impurities to ensure patient safety. raps.org By integrating knowledge of impurity formation and transformation across the product lifecycle, a comprehensive control strategy can be established, ensuring the quality and safety of the final medicinal product. edqm.eu

Q & A

Q. What analytical methods are recommended for detecting and quantifying Droperidol Impurity D in drug substances?

Methodological Answer:

  • UPLC and LC-MS/MS : Ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) or mass spectrometry (MS) detection is widely used for impurity profiling. For this compound, a gradient elution system with a C18 column and mobile phases (e.g., ammonium acetate buffer and acetonitrile) can achieve baseline separation .
  • Validation Parameters : Follow FDA and ICH guidelines to validate specificity, accuracy, linearity (e.g., 0.1–1.0% of API concentration), and quantitation limits (QL ≤ 0.05%). Include stress testing (acid/base hydrolysis, oxidation) to confirm method robustness .
  • Data Reporting : Submit chromatograms with labeled peaks, integrated areas, and batch-specific details (e.g., manufacturing date, analytical procedure number) .

Q. What synthetic pathways or process-related factors contribute to the formation of this compound?

Methodological Answer:

  • Structural Analysis : this compound (CAS 60373-76-4) is identified as a dihydroxy derivative formed during hydrolysis or oxidation of the parent molecule. Its structure includes a lactol moiety, confirmed via NMR and high-resolution MS (HRMS) .
  • Root-Cause Investigation : Trace raw material impurities (e.g., fluorophenyl intermediates) or incomplete purification steps (e.g., crystallization pH variations) may lead to its formation. Use spiked batches to replicate and identify critical process parameters .

Q. What are the regulatory thresholds for organic impurities like this compound under ICH guidelines?

Methodological Answer:

  • ICH Q3A Limits : For daily doses ≤ 2 g/day, the reporting threshold is 0.05%, identification threshold 0.10%, and qualification threshold 0.15%. Impurities exceeding 0.1% require structural characterization and toxicological assessment .
  • Exceptions : Biologics, peptides, and herbal products may follow alternative impurity control strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data across HPLC, UPLC, and LC-MS platforms?

Methodological Answer:

  • Cross-Platform Calibration : Use a common reference standard (e.g., USP-certified this compound) to calibrate instruments. Compare retention times, peak symmetry, and response factors .
  • Statistical Analysis : Apply ANOVA to assess inter-method variability. For low-level impurities (≤0.1%), use weighted regression to account for heteroscedasticity .

Q. What advanced techniques are employed for structural elucidation of trace-level this compound?

Methodological Answer:

  • Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments the impurity ion (e.g., m/z 415 for this compound) to confirm fragmentation pathways .
  • 2D NMR : Assign proton-carbon correlations (HSQC, HMBC) to resolve stereochemical ambiguities in dihydroxy or lactol structures .

Q. How do stability studies under stress conditions inform degradation pathways of this compound?

Methodological Answer:

  • Forced Degradation : Expose the API to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor impurity growth via kinetic modeling (e.g., zero-order for oxidation) .
  • Mechanistic Insights : Use DFT calculations to predict degradation intermediates and validate with synthetic impurities .

Q. What strategies mitigate co-elution challenges in chromatographic separation of this compound?

Methodological Answer:

  • Column Screening : Test columns with different stationary phases (e.g., phenyl-hexyl, HILIC) to improve selectivity. Adjust mobile phase pH (2.5–3.5) to ionize acidic/basic impurities .
  • DoE Optimization : Apply a Box-Behnken design to optimize flow rate, gradient slope, and column temperature, reducing peak overlap by ≥30% .

Q. How should conflicting toxicology data on this compound be addressed in preclinical studies?

Methodological Answer:

  • Risk Assessment : Compare impurity levels in clinical batches (e.g., 0.2–0.6% in ramipril studies) with NOAEL (no-observed-adverse-effect-level) from in vitro genotoxicity assays (Ames test, micronucleus) .
  • Meta-Analysis : Aggregate historical data on structurally similar impurities (e.g., dihydroxy derivatives) to estimate class-specific toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.